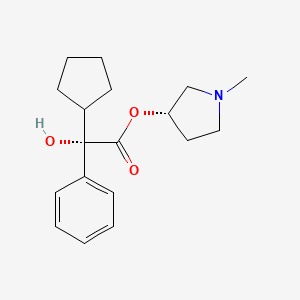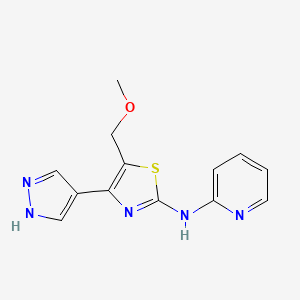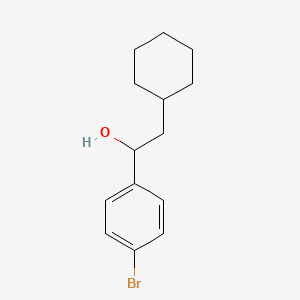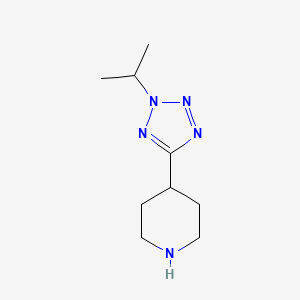
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine is a heterocyclic compound that contains both a piperidine ring and a tetrazole ring The piperidine ring is a six-membered ring containing one nitrogen atom, while the tetrazole ring is a five-membered ring containing four nitrogen atoms
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-isopropyl-2H-tetrazol-5-yl)piperidine typically involves the formation of the tetrazole ring followed by its attachment to the piperidine ring. One common method involves the cyclization of an appropriate nitrile with sodium azide under acidic conditions to form the tetrazole ring. This intermediate can then be reacted with a piperidine derivative to form the final compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for the cyclization step and the use of high-throughput screening to identify the most efficient reaction conditions.
Analyse Des Réactions Chimiques
Types of Reactions
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the tetrazole ring or the piperidine ring.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atoms of the tetrazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve the use of solvents such as dichloromethane or ethanol and may require heating or cooling to achieve the desired reaction.
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce nitro derivatives, while reduction reactions may produce amine derivatives.
Applications De Recherche Scientifique
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine has a wide range of scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme interactions and as a potential ligand for various biological targets.
Industry: It can be used in the development of new materials with unique properties, such as high thermal stability or specific electronic characteristics.
Mécanisme D'action
The mechanism of action of 4-(2-isopropyl-2H-tetrazol-5-yl)piperidine depends on its specific application. In medicinal chemistry, the compound may act as an inhibitor or activator of specific enzymes or receptors. The tetrazole ring can mimic carboxylic acids, allowing the compound to interact with biological targets in a similar manner. The piperidine ring can provide additional binding interactions, enhancing the compound’s affinity and specificity for its target.
Comparaison Avec Des Composés Similaires
4-(2-isopropyl-2H-tetrazol-5-yl)piperidine can be compared to other similar compounds, such as:
4-(2H-tetrazol-5-yl)piperidine: This compound lacks the isopropyl group, which may affect its binding interactions and overall activity.
4-(2-methyl-2H-tetrazol-5-yl)piperidine: The presence of a methyl group instead of an isopropyl group can lead to differences in steric interactions and electronic properties.
4-(2H-tetrazol-5-yl)piperidine hydrochloride: The hydrochloride salt form of the compound can have different solubility and stability properties compared to the free base form.
The uniqueness of this compound lies in its specific combination of the tetrazole and piperidine rings, as well as the presence of the isopropyl group, which can influence its chemical and biological properties.
Propriétés
Formule moléculaire |
C9H17N5 |
|---|---|
Poids moléculaire |
195.27 g/mol |
Nom IUPAC |
4-(2-propan-2-yltetrazol-5-yl)piperidine |
InChI |
InChI=1S/C9H17N5/c1-7(2)14-12-9(11-13-14)8-3-5-10-6-4-8/h7-8,10H,3-6H2,1-2H3 |
Clé InChI |
PPTUFSQIHHHYGZ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)N1N=C(N=N1)C2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



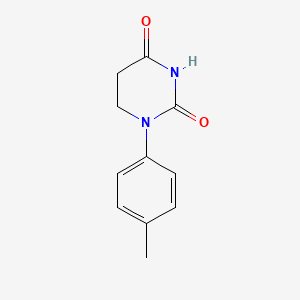
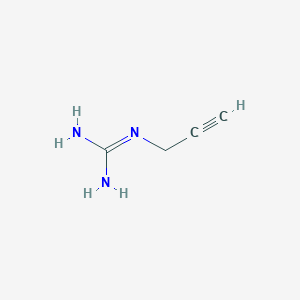

![5-(3-methoxyanilino)-3,4-dihydro-1H-pyrido[2,3-d]pyrimidin-2-one](/img/structure/B13887211.png)

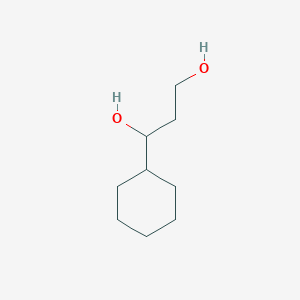
![5-benzyl-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13887233.png)
![2-[(3-Benzyltriazol-4-yl)amino]-5-chlorobenzoic acid](/img/structure/B13887237.png)
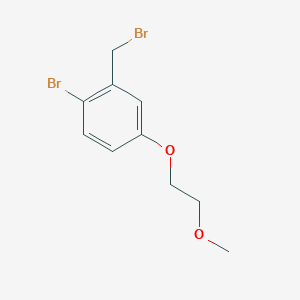
![7-(2-Methoxyphenyl)-2-[4-(1-methylpiperidin-4-yl)-2-propan-2-yloxyanilino]thieno[3,2-d]pyrimidine-6-carboxamide](/img/structure/B13887252.png)
